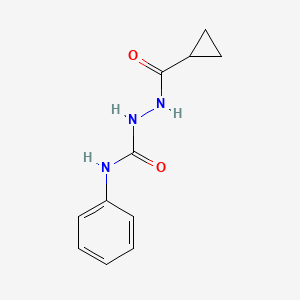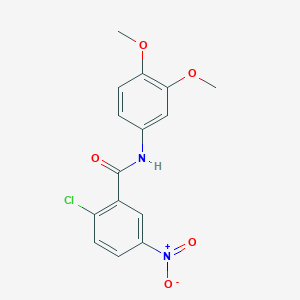
4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one, also known as MBNO, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and the disruption of cellular processes. 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Biochemical and Physiological Effects:
4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating specific pathways. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of specific enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one in lab experiments is its versatility. It can be used in various assays, including cell viability assays and enzyme inhibition assays. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one. One area of interest is its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one and its potential as a therapeutic agent. Finally, more studies are needed to determine the toxicity of 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one and its potential side effects in vivo.
合成法
4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is synthesized through a reaction between 4-methoxybenzaldehyde and 2-nitrobenzaldehyde in the presence of an acid catalyst and a base. The reaction produces a yellow crystalline solid that is further purified through recrystallization. The yield of the reaction is typically around 70%.
科学的研究の応用
4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antimicrobial, and antifungal properties. Additionally, 4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.
特性
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-12-8-6-11(7-9-12)10-14-17(20)24-16(18-14)13-4-2-3-5-15(13)19(21)22/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXPGAWFXJFCFM-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-(4-methoxybenzylidene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)
![N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)

![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)

